molecular formula C17H22N4O3 B5552125 (3R*,4S*)-3,4-dimethyl-1-[3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)propanoyl]piperidin-4-ol

(3R*,4S*)-3,4-dimethyl-1-[3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)propanoyl]piperidin-4-ol

Cat. No. B5552125
M. Wt: 330.4 g/mol
InChI Key: UVLYMPQOZAOBON-PXAZEXFGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound belongs to a class of molecules that exhibit a high degree of structural complexity, often associated with significant biological activities. The synthesis and analysis of such compounds involve multi-step synthetic routes, advanced spectroscopic techniques for structural elucidation, and detailed physical and chemical property analysis.

Synthesis Analysis

The synthesis of complex molecules like the one mentioned often involves the formation of 1,2,4-oxadiazole rings and piperidine derivatives through nucleophilic substitution reactions, cyclization processes, and the introduction of functional groups at strategic positions to achieve the desired stereochemistry (Krolenko et al., 2016). Key steps may include the formation of intermediates such as 4-aryl-3-methyl-4-piperidinemethanols, highlighting the importance of controlling the relative stereochemistry at the C3-C4 positions for the synthesis of diastereomerically pure compounds (Schmitt, Brown, & Perrio, 2013).

Molecular Structure Analysis

The molecular structure of such compounds is typically elucidated using X-ray crystallography, NMR spectroscopy (1H, 13C, 15N), and mass spectrometry. These techniques provide detailed information on the molecular conformation, relative stereochemistry, and the electronic environment of the atoms within the molecule. The crystal structure analysis often reveals intermolecular interactions, such as hydrogen bonding, that can influence the compound's stability and reactivity (Shawish et al., 2021).

Scientific Research Applications

Synthesis and Chemical Properties

  • Novel compounds with the 1,3,4-oxadiazole moiety, including those with piperidinyl substitutions, exhibit significant interest due to their versatile biological activities. A study highlighted the synthesis and spectral analysis of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzyl sulfides, underscoring the methodology for incorporating such structures for potential biological evaluations (Khalid et al., 2016).
  • Another research effort involved the creation of 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole derivatives containing piperidine or pyrrolidine rings, demonstrating a synthetic approach to compounds with anticipated antimicrobial properties (Krolenko et al., 2016).

Biological Activities and Potential Therapeutic Applications

  • Research into 1,3,4-oxadiazole derivatives, including those with piperidine modifications, has shown these compounds to be promising candidates for antimicrobial applications. This is evidenced by their screening against various enzymes and molecular docking studies to understand their binding affinities, highlighting their potential as therapeutic agents (Khalid et al., 2016).
  • The antimicrobial activity of newly synthesized 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole derivatives was explored, revealing strong activity against a range of microbes. These findings suggest the utility of such compounds in developing new antimicrobials (Krolenko et al., 2016).

properties

IUPAC Name

1-[(3R,4S)-4-hydroxy-3,4-dimethylpiperidin-1-yl]-3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O3/c1-12-11-21(9-7-17(12,2)23)15(22)6-5-14-19-16(20-24-14)13-4-3-8-18-10-13/h3-4,8,10,12,23H,5-7,9,11H2,1-2H3/t12-,17+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVLYMPQOZAOBON-PXAZEXFGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1(C)O)C(=O)CCC2=NC(=NO2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(CC[C@]1(C)O)C(=O)CCC2=NC(=NO2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R*,4S*)-3,4-dimethyl-1-[3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)propanoyl]piperidin-4-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.